molecular formula C14H17NO3 B2783583 1-[2-(4-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one CAS No. 2361639-46-3

1-[2-(4-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one

Cat. No. B2783583
CAS RN: 2361639-46-3
M. Wt: 247.294
InChI Key: QZCLXDJYWBBAQL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. Unfortunately, there is limited information available on the specific molecular structure of this compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reactants present. Unfortunately, there is limited information available on the specific chemical reactions involving this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Some properties that are typically considered include density, melting point, boiling point, solubility, and refractive index .

Mechanism of Action

The mechanism of action of this compound would depend on its specific chemical structure and the biological system in which it is acting. Unfortunately, there is limited information available on the specific mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Unfortunately, there is limited information available on the specific safety and hazards associated with this compound .

Future Directions

The future directions for research on this compound would depend on the specific areas of interest. This could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards .

properties

IUPAC Name

1-[2-(4-methoxyphenyl)morpholin-4-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-3-14(16)15-8-9-18-13(10-15)11-4-6-12(17-2)7-5-11/h3-7,13H,1,8-10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCLXDJYWBBAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CN(CCO2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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